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molecular formula C6H7ClN2O2 B3338156 methyl 1-(chloromethyl)-1H-pyrazole-4-carboxylate CAS No. 860807-43-8

methyl 1-(chloromethyl)-1H-pyrazole-4-carboxylate

Cat. No. B3338156
M. Wt: 174.58 g/mol
InChI Key: LVDZENHVICIXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07541374B2

Procedure details

1.38 g of 1-(hydroxymethyl)-4-methoxycarbonyl-1H-pyrazole was dissolved to 10 ml of dichloromethane. 1 ml of thionyl chloride was added to the solution, followed by stirring at room temperature for overnight. The reaction mixture was concentrated under reduced pressure to obtain 1.59 g of 1-(chloromethyl)-4-methoxycarbonyl-1H-pyrazole.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH2:2][N:3]1[CH:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[N:4]1.S(Cl)([Cl:14])=O>ClCCl>[Cl:14][CH2:2][N:3]1[CH:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[N:4]1

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
OCN1N=CC(=C1)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClCN1N=CC(=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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